

A Comparative In Vivo Pharmacokinetic Analysis of Sisomicin and Gentamicin

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Compound of Interest

Compound Name: *Sisomicin*

Cat. No.: *B1680986*

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This guide provides a detailed comparison of the in vivo pharmacokinetic profiles of two critical aminoglycoside antibiotics, **sisomicin** and gentamicin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on experimental data.

Data Summary

The pharmacokinetic parameters of **sisomicin** and gentamicin have been evaluated in multiple studies. The following table summarizes the key quantitative data from a comparative study in healthy human subjects.

Pharmacokinetic Parameter	Sisomicin	Gentamicin	Reference
Peak Serum Concentration (C _{max}) after 1-hr IV infusion (µg/mL)	4.66 ± 1.24	3.85 ± 0.67	[1] [2] [3]
Elimination Half-Life (t _{1/2}) after IM injection (minutes)	109	111	[4]
Renal Elimination / Recovery (%)	84	88.4	[4]

Note: The Cmax values were obtained after a 1-hour intravenous infusion of 1 mg/kg body weight.[1][2][3] The elimination half-life and renal recovery were determined after a single intramuscular injection of 1 mg/kg body weight.[4]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical studies. The methodologies employed in these key experiments are detailed below.

Study Design for Intravenous Administration

A randomized, crossover study design was utilized to compare the pharmacokinetics of **sisomicin** and gentamicin in 12 healthy male subjects.[1][2] Each subject received a 1-hour intravenous infusion of **sisomicin** and gentamicin at a dose of 1 mg/kg of body weight on separate occasions.[1][2] Serum concentrations of the antibiotics were measured over a period of 8 hours, and urine samples were collected over 24 hours to determine the rate of renal recovery.[1][2]

Study Design for Intramuscular Administration

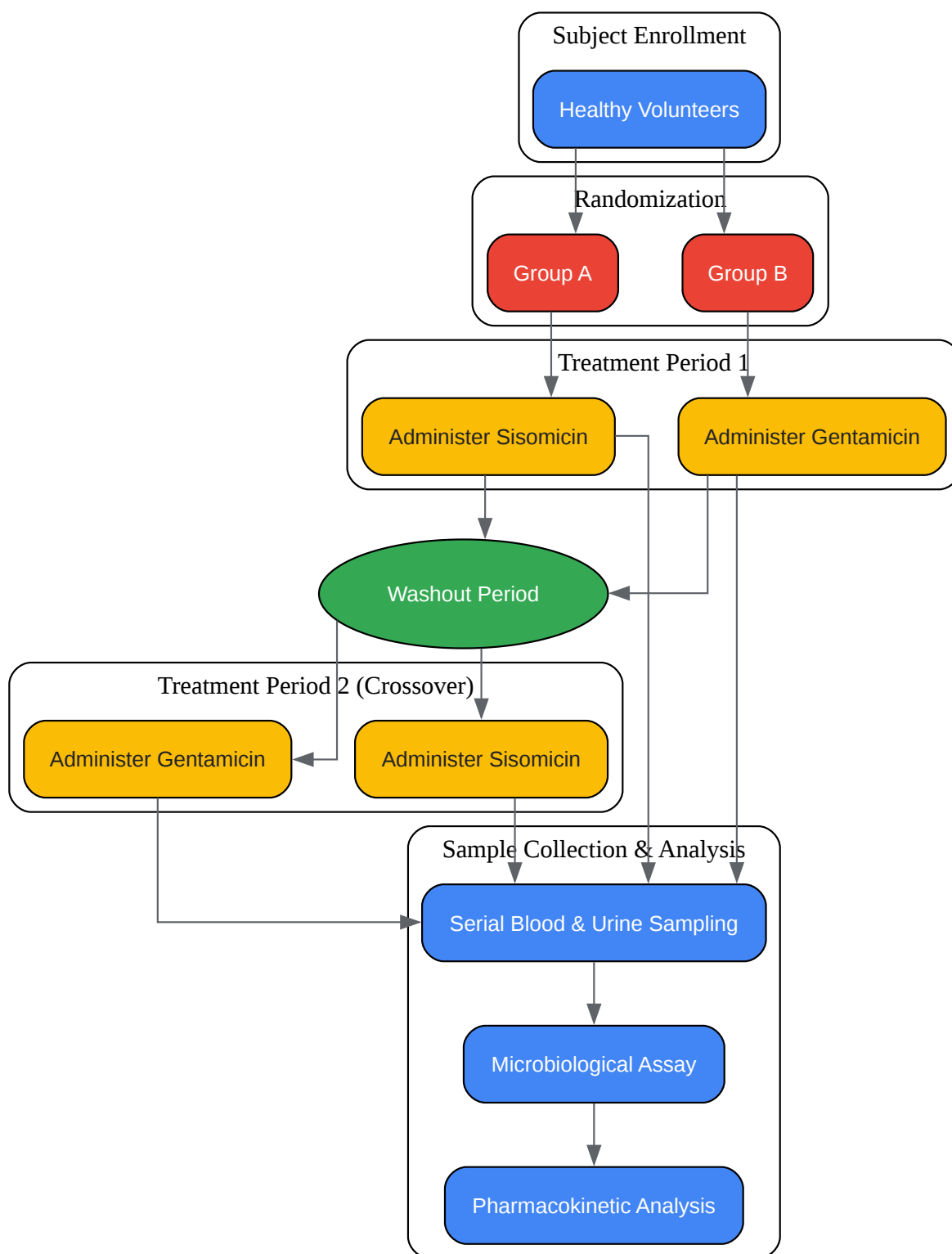
In a separate randomized, crossover trial involving 12 healthy volunteers, the pharmacokinetics of **sisomicin** and gentamicin were assessed following a single intramuscular injection of 1 mg/kg of body weight.[4] Serum levels and renal elimination were monitored to determine pharmacokinetic parameters such as elimination half-life and recovery values.[4]

Analytical Method

In these studies, the serum and urine concentrations of **sisomicin** and gentamicin were determined using a microbiological assay.[1][2][3] This method involves an agar diffusion test with *Bacillus subtilis* as the test organism.[1][2][3] The pharmacokinetic calculations were performed using a digital computer based on a mathematical model of an open, two-compartment system.[1][2][3]

Visualizations

To further elucidate the experimental process, the following diagram illustrates the workflow of the comparative pharmacokinetic studies.



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